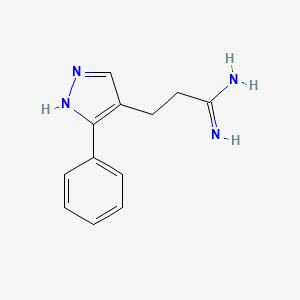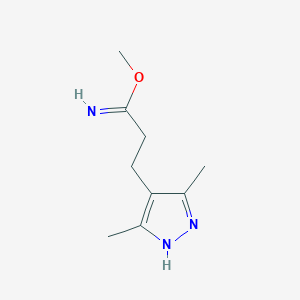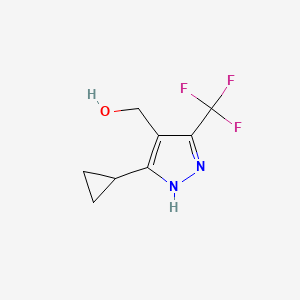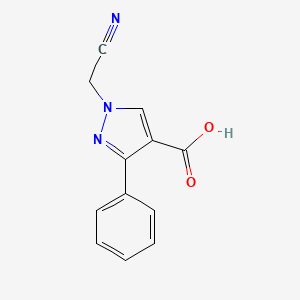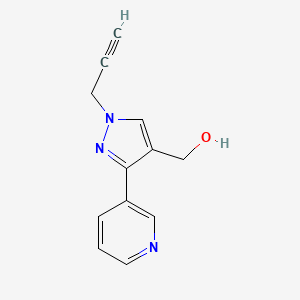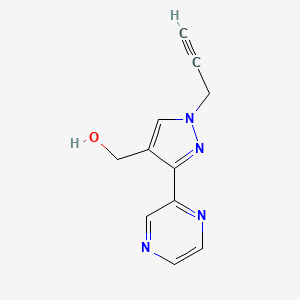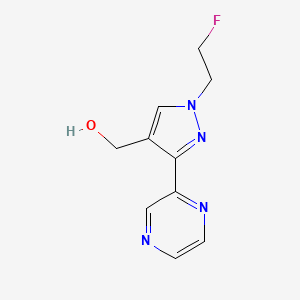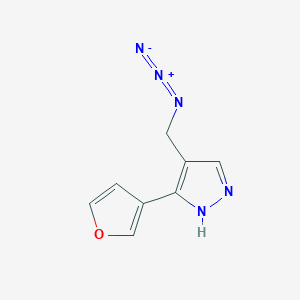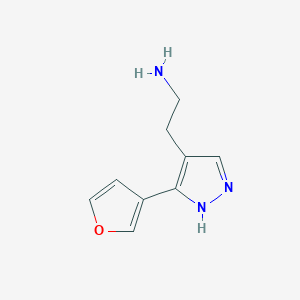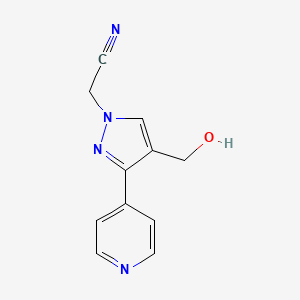
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Descripción general
Descripción
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced by another group in a nucleophilic aromatic substitution reaction . The chlorosulfonyl group could react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical drugs. The thiophene moiety is a common feature in molecules with diverse pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer properties . The presence of functional groups like bromophenyl and chlorosulfonyl allows for further chemical modifications, leading to the development of new drugs with potential therapeutic applications.
Organic Semiconductor Development
Thiophene derivatives play a crucial role in the advancement of organic semiconductors . The compound can be used to synthesize materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices.
Biocatalysis
In the field of biocatalysis, this compound could be used as a substrate for enzyme-catalyzed reactions. For instance, lipases can catalyze the selective hydrolysis of esters, which is a key step in the synthesis of unsymmetric biphenyl-based esters under environmentally friendly conditions .
Antimicrobial and Antifungal Agents
Research has shown that thiophene derivatives exhibit antimicrobial and antifungal activities . The compound could serve as a starting point for the synthesis of agents targeting specific strains of bacteria and fungi, contributing to the fight against resistant pathogens.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are known to act as corrosion inhibitors . This compound could be incorporated into coatings or additives to protect metals from corrosion, extending the lifespan of structures and machinery.
Kinase Inhibition
The compound’s structure suggests potential use in the development of kinase inhibitors . Kinases are enzymes that play a significant role in the regulation of cell functions, and their inhibition can be a strategy for treating diseases like cancer.
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties. For example, many brominated compounds are irritants and can be harmful if inhaled, ingested, or come into contact with the skin .
Propiedades
IUPAC Name |
methyl 4-(3-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-3-2-4-7(14)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLLFBDVAUZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC(=CC=C2)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114605 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester | |
CAS RN |
1431555-18-8 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



